MK-8719
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
MK-8719 is a highly potent and selective OGA inhibitor (EC50 = 52.7 nM) which is a Potential Treatment for Tauopathies. this compound showed excellent CNS penetration that has been advanced to first-in-human phase I clinical trials.
科学的研究の応用
タウオパチー治療
MK-8719は、タウオパチーの潜在的な治療法として特定されている強力なO-GlcNAcase(OGA)阻害剤です {svg_1}. タウオパチーは、アルツハイマー病や進行性核上性麻痺など、脳内にタウタンパク質凝集体が蓄積することで特徴付けられる神経変性疾患です {svg_2}.
アルツハイマー病
This compoundは、アルツハイマー病の治療に有望であることが示されています {svg_3}. この薬剤は、アルツハイマー病患者の脳にタンブルを形成するタンパク質である病的タウの形成を減らす、OGAを阻害することで機能します {svg_4}. このタウ病理の減少は、潜在的に疾患の進行を遅らせる可能性があります {svg_5}.
神経変性
タウオパチーのマウスモデルにおいて、this compoundは神経変性を改善することが判明しました {svg_6}. これは、この薬剤が、神経変性を特徴とする他の状態の治療に使用できる可能性があることを示唆しています {svg_7}.
脳萎縮
This compoundは、タウオパチーのマウスモデルにおいて脳萎縮を軽減することが示されています {svg_8}. 脳萎縮、つまり神経細胞の喪失は、多くの神経変性疾患の一般的な特徴です {svg_9}.
O-GlcNAc修飾
This compoundは、脳のO-GlcNAcレベルを上昇させます {svg_10}. O-GlcNAc修飾は、転写、代謝、細胞シグナル伝達など、さまざまな細胞プロセスに関与していることが示唆されている、タンパク質の翻訳後修飾です {svg_11}.
PDE4阻害
This compoundは、PDE4を選択的に阻害することが判明しています. この阻害は、PDE4のさまざまな生物学的プロセスへの影響を研究するために使用できます.
作用機序
Target of Action
MK-8719 is a potent inhibitor of the enzyme O-GlcNAcase (OGA) . OGA is responsible for removing O-GlcNAc moieties from proteins . This enzyme has emerged as a promising therapeutic target for treating tauopathies, a group of neurodegenerative diseases characterized by the accumulation of tau protein aggregates .
Mode of Action
This compound interacts with OGA, inhibiting its activity . This inhibition leads to an increase in the levels of O-GlcNAcylated proteins, including tau . O-GlcNAcylation of tau has been shown to influence tau phosphorylation and aggregation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the O-GlcNAcylation pathway . By inhibiting OGA, this compound increases the levels of O-GlcNAcylated proteins. This modification has been shown to influence the phosphorylation and aggregation of tau, a protein that plays a central role in tauopathies .
Pharmacokinetics
This compound has been optimized to have high potency, selectivity, and excellent central nervous system (CNS) exposure . It also demonstrates metabolic stability and favorable pharmacokinetics . In vivo, oral administration of this compound elevates brain and peripheral blood mononuclear cell O-GlcNAc levels in a dose-dependent manner .
Result of Action
The primary molecular effect of this compound’s action is the elevation of O-GlcNAc levels in the brain and peripheral blood mononuclear cells . At the cellular level, this compound reduces pathological tau and ameliorates brain atrophy in a mouse model of human tauopathy .
生化学分析
Biochemical Properties
MK-8719 plays a crucial role in biochemical reactions by inhibiting the enzyme O-GlcNAcase. This enzyme is responsible for removing O-GlcNAc moieties from proteins. By inhibiting O-GlcNAcase, this compound increases the levels of O-GlcNAc-modified proteins. This modification can influence protein function, stability, and interactions. This compound interacts with various biomolecules, including tau protein, by preventing its de-O-GlcNAcylation, thereby reducing its hyperphosphorylation and aggregation .
Cellular Effects
This compound has significant effects on various cell types and cellular processes. In neuronal cells, this compound increases O-GlcNAc levels, which has been shown to reduce the formation of neurofibrillary tangles composed of hyperphosphorylated tau. This compound influences cell signaling pathways by modulating the activity of proteins involved in these pathways through O-GlcNAcylation. Additionally, this compound affects gene expression and cellular metabolism by altering the modification state of transcription factors and metabolic enzymes .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of O-GlcNAcase, which prevents the removal of O-GlcNAc from proteins. This inhibition leads to an increase in O-GlcNAc-modified proteins, which can alter their function and interactions. This compound binds to the active site of O-GlcNAcase, blocking its catalytic activity. This results in the stabilization of O-GlcNAc-modified tau, reducing its hyperphosphorylation and aggregation. Additionally, this compound may influence other O-GlcNAcylated proteins involved in cellular signaling and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound has shown stability and sustained activity in both in vitro and in vivo studies. Long-term treatment with this compound leads to a continuous increase in O-GlcNAc levels, which correlates with a reduction in pathological tau and neurodegeneration. The stability and degradation of this compound have been studied, showing that it maintains its inhibitory activity over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In the rTg4510 mouse model of tauopathy, this compound has been administered at doses ranging from 1 to 100 mg/kg. Higher doses of this compound result in greater increases in O-GlcNAc levels and more pronounced reductions in pathological tau. At very high doses, potential toxic or adverse effects may be observed, highlighting the importance of determining an optimal therapeutic dose .
Metabolic Pathways
This compound is involved in metabolic pathways related to protein O-GlcNAcylation. By inhibiting O-GlcNAcase, this compound increases the levels of O-GlcNAc-modified proteins, which can affect metabolic flux and metabolite levels. The compound interacts with enzymes and cofactors involved in the addition and removal of O-GlcNAc, influencing the overall metabolic state of the cell .
Transport and Distribution
This compound is transported and distributed within cells and tissues, showing excellent central nervous system (CNS) penetration. The compound interacts with transporters and binding proteins that facilitate its uptake and distribution. This compound accumulates in the brain, where it exerts its effects on O-GlcNAc levels and tau pathology. The distribution of this compound within tissues is crucial for its therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm and nucleus, where O-GlcNAcase is active. This compound affects the activity and function of O-GlcNAc-modified proteins in these compartments. The compound may also influence the localization of proteins by altering their O-GlcNAcylation state, which can affect their targeting signals and post-translational modifications .
生物活性
MK-8719 is a novel and selective inhibitor of O-linked N-acetylglucosamine (O-GlcNAc) hydrolase (OGA), which has emerged as a promising therapeutic candidate for neurodegenerative diseases, particularly those associated with tau pathology such as Alzheimer's disease. This article explores the biological activity of this compound, detailing its pharmacological properties, mechanisms of action, and potential therapeutic implications.
Overview of O-GlcNAc and OGA
O-GlcNAcylation is a post-translational modification where a single N-acetylglucosamine (GlcNAc) moiety is added to serine or threonine residues on proteins. This modification plays a crucial role in various cellular processes, including signaling, transcription, and protein stability. OGA is the enzyme responsible for removing these GlcNAc groups, thus regulating their levels in cells. In neurodegenerative diseases, particularly Alzheimer's disease, altered O-GlcNAcylation has been linked to the hyperphosphorylation and aggregation of tau protein, leading to neurotoxicity and cognitive decline .
In Vitro Activity
This compound demonstrates nanomolar potency as an OGA inhibitor. It effectively inhibits the human OGA enzyme and exhibits comparable activity against OGA from other species including mouse, rat, and dog. This broad-spectrum activity suggests that this compound may be suitable for preclinical studies across various animal models .
In Vivo Efficacy
In vivo studies indicate that oral administration of this compound significantly elevates O-GlcNAc levels in both brain tissue and peripheral blood mononuclear cells in a dose-dependent manner. Notably, positron emission tomography (PET) imaging has confirmed robust target engagement in the brains of animal models .
Transgenic Mouse Models
In the rTg4510 transgenic mouse model of tauopathy, this compound treatment resulted in:
- Increased O-GlcNAc Levels : Significant elevation of brain O-GlcNAc levels was observed following treatment.
- Reduction in Pathological Tau : There was a marked decrease in aggregated tau protein within the insoluble fraction of brain homogenates.
- Amelioration of Brain Atrophy : Volumetric magnetic resonance imaging revealed reduced forebrain volume loss, indicating protective effects against neurodegeneration .
These findings suggest that this compound may mitigate tau-related pathologies through enhanced O-GlcNAcylation, which could prevent tau hyperphosphorylation and aggregation.
Comparative Analysis with Other OGA Inhibitors
Compound | Potency | CNS Penetration | Therapeutic Focus |
---|---|---|---|
This compound | High | Excellent | Alzheimer's disease |
ASN90 | Moderate | Good | Tau and α-synuclein pathologies |
Thiamet G | High | Moderate | General neurodegeneration |
This compound stands out due to its high potency and excellent central nervous system (CNS) penetration compared to other inhibitors like ASN90 and Thiamet G. This positions this compound as a strong candidate for clinical trials targeting tauopathies .
Safety and Toxicology Considerations
While the pharmacological benefits of this compound are promising, it is crucial to consider the potential physiological and toxicological consequences of chronic OGA inhibition. The elevation of O-GlcNAc levels may affect numerous proteins beyond tau, necessitating thorough investigations into long-term safety profiles .
特性
CAS番号 |
1382799-40-7 |
---|---|
分子式 |
C9H14F2N2O3S |
分子量 |
268.2788 |
IUPAC名 |
(3aR,5S,6S,7R,7aR)-5-(difluoromethyl)-2-(ethylamino)-3a,6,7,7a-tetrahydro-5H-pyrano[3,2-d]thiazole-6,7-diol |
InChI |
InChI=1S/C9H14F2N2O3S/c1-2-12-9-13-3-4(14)5(15)6(7(10)11)16-8(3)17-9/h3-8,14-15H,2H2,1H3,(H,12,13)/t3-,4-,5+,6+,8-/m1/s1 |
InChIキー |
UDQTXCHQKHIQMH-KYGLGHNPSA-N |
SMILES |
O[C@H]1[C@H](O)[C@@]2([H])N=C(NCC)S[C@@]2([H])O[C@@H]1C(F)F |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
MK-8719; MK 8719; MK8719; |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。